

# The Discovery and Development of SAHM1: A Technical Guide

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## Executive Summary

**SAHM1** is a rationally designed, cell-permeable, hydrocarbon-stapled alpha-helical peptide that potently and specifically inhibits the Notch signaling pathway. By mimicking a key alpha-helical region of the Mastermind-like 1 (MAML1) protein, **SAHM1** disrupts the formation of the canonical Notch transcriptional activation complex, comprising the intracellular domain of Notch (ICN), CSL (CBF1/RBP-J $\kappa$ ), and MAML1. This targeted disruption of a critical protein-protein interface has demonstrated significant therapeutic potential in preclinical models of Notch-driven malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL), and inflammatory conditions like allergic asthma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **SAHM1**, including key quantitative data, detailed experimental protocols, and a visualization of its mechanism.

## Introduction: Targeting the "Undruggable" Notch Pathway

The Notch signaling pathway is a highly conserved cellular communication system crucial for normal development, tissue homeostasis, and cell fate determination. Aberrant Notch signaling is a key driver in various diseases, including a significant subset of T-cell acute lymphoblastic leukemias (T-ALL) and has been implicated in inflammatory diseases.<sup>[1]</sup> The core of canonical Notch signaling involves the assembly of a transcriptional activation complex in the nucleus,

where the intracellular domain of the Notch receptor (ICN) binds to the DNA-binding protein CSL, which in turn recruits the coactivator MAML1 to initiate the transcription of Notch target genes.[2]

The expansive and relatively featureless protein-protein interaction (PPI) surface between ICN, CSL, and MAML1 has traditionally been considered an "undruggable" target for small molecules. The development of **SAHM1** (Stapled Alpha-Helical peptide derived from MAML1) represents a significant advancement in targeting such challenging PPIs. **SAHM1** is a synthetic, cell-permeable peptide that is locked into its bioactive alpha-helical conformation through a hydrocarbon "staple". This conformational constraint enhances peptide stability, cell permeability, and target affinity.[3]

## Discovery and Rational Design of SAHM1

The development of **SAHM1** was born out of a strategic approach to inhibit the Notch transcriptional complex. The discovery team, led by Moellering et al., hypothesized that a stabilized alpha-helical peptide mimicking the MAML1 binding domain for the ICN-CSL complex could act as a potent competitive inhibitor.[4]

The design of **SAHM1** involved the following key steps:

- **Identification of the Target Interface:** Structural studies of the Notch activation complex revealed a conserved alpha-helical region within MAML1 that nestles into a groove formed by the ICN-CSL heterodimer. This helical domain of MAML1 was identified as the critical motif for inhibition.
- **Peptide Scaffolding and Stapling:** A peptide sequence derived from this MAML1 helical domain was synthesized. To enforce an alpha-helical conformation and enhance its drug-like properties, the peptide was "stapled" using all-hydrocarbon stapling. This technique involves replacing two amino acids with non-natural amino acids containing olefinic side chains, which are then covalently linked through a ruthenium-catalyzed ring-closing metathesis.[5]
- **Optimization for Cell Permeability and Potency:** The staple's position and the peptide sequence were optimized to ensure high-affinity binding to the ICN-CSL complex and efficient penetration of the cell membrane.

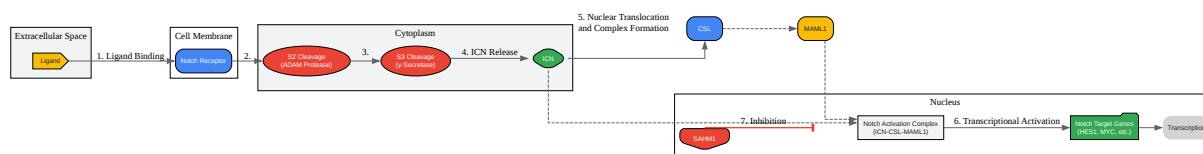
The resulting molecule, **SAHM1**, demonstrated the ability to directly engage the ICN-CSL complex and prevent the recruitment of MAML1, thereby shutting down Notch-dependent gene transcription.<sup>[4]</sup>

## Mechanism of Action

**SAHM1** functions as a direct antagonist of the Notch transcriptional activation complex. Its mechanism can be broken down into the following steps:

- **Cellular Entry:** Due to its stabilized alpha-helical structure and optimized physicochemical properties, **SAHM1** can traverse the cell membrane and enter the cytoplasm and nucleus.
- **Competitive Binding:** In the nucleus, **SAHM1** competitively binds to the MAML1-binding groove on the ICN-CSL complex.
- **Disruption of Complex Formation:** By occupying this binding site, **SAHM1** physically prevents the endogenous MAML1 protein from associating with the ICN-CSL complex.
- **Inhibition of Transcription:** Without the recruitment of the MAML1 co-activator, the Notch transcriptional complex cannot be fully assembled, leading to the suppression of Notch target gene expression, such as HES1, MYC, and DTX1.<sup>[1]</sup>

The following diagram illustrates the signaling pathway and the mechanism of **SAHM1** inhibition:



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**Caption:** The canonical Notch signaling pathway and the inhibitory mechanism of **SAHM1**.

## Quantitative Data Summary

The preclinical efficacy of **SAHM1** has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of **SAHM1** in T-ALL Cell Lines

Cell Line	SAHM1 Concentration	Effect	Reference
KOPT-K1	20 $\mu$ M	Decreased mRNA levels of HES1, MYC, and DTX1	
Multiple T-ALL lines	15 $\mu$ M	Marked reduction in cell proliferation	[6]
GSI-sensitive T-ALL lines	Not specified	Suppresses proliferation	[6]
Reporter Gene Assay	IC50 = 6.5 $\pm$ 1.6 $\mu$ M	Dose-dependent repression of Notch1-dependent luciferase activity	

Table 2: In Vivo Efficacy of **SAHM1** in a T-ALL Mouse Model

Treatment Group	Dose and Schedule	Outcome	P-value	Reference
Vehicle	-	Progressive T-ALL	-	
SAHM1	35 mg/kg/day (QD)	Trend towards reduced tumor burden	0.17	
SAHM1	30 mg/kg (BID)	Significant regression of tumor burden	0.02	
SAHM1-treated cells (ex vivo)	5 $\mu$ M for 12h	100-fold reduction in circulating leukemic cells	0.0026	[6]

Table 3: Efficacy of **SAHM1** in a House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model

Treatment Parameter	SAHM1 Dose	Effect	Reference
Airway Inflammation	1 µg (intranasal)	Marked reduction in eosinophil and T-cell numbers in BAL fluid	<a href="#">[4]</a> <a href="#">[7]</a>
Bronchial Hyperreactivity	1 µg (intranasal)	Reduced	<a href="#">[4]</a>
Serum IgE Levels	1 µg (intranasal)	Reduced	<a href="#">[4]</a>
TH2 Inflammation	1 µg (intranasal)	Dampened during ongoing HDM challenge	<a href="#">[7]</a>

## Pharmacokinetics and Toxicology

Publicly available data on the detailed pharmacokinetic profile (e.g., C<sub>max</sub>, half-life, bioavailability) and formal toxicology studies (e.g., maximum tolerated dose [MTD], LD<sub>50</sub>) of **SAHM1** are limited. Preclinical studies in mice have not reported overt toxicity at therapeutic doses.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the development and evaluation of **SAHM1**.

### Luciferase Reporter Assay for Notch Signaling Inhibition

This assay quantitatively measures the activity of the Notch signaling pathway by detecting the expression of a luciferase reporter gene under the control of a CSL-responsive promoter.[\[13\]](#)  
[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- HEK293 cells
- CSL-luciferase reporter plasmid
- Renilla luciferase control plasmid (for normalization)
- Notch1 $\Delta$ E expression plasmid
- Lipofectamine 2000 or similar transfection reagent
- 96-well white, clear-bottom tissue culture plates
- **SAHM1** (resuspended in DMSO)
- Dual-Luciferase Reporter Assay System
- Luminometer

Protocol:

- Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 30,000-35,000 cells per well and incubate overnight.
- Transfection: Co-transfect the cells with the CSL-luciferase reporter, Renilla luciferase, and Notch1 $\Delta$ E plasmids using a suitable transfection reagent according to the manufacturer's instructions.
- **SAHM1** Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of **SAHM1** or vehicle control (DMSO).
- Incubation: Incubate the cells for an additional 24-48 hours.
- Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle control.

## Quantitative Real-Time PCR (qRT-PCR) for Notch Target Gene Expression

This protocol is used to quantify the mRNA levels of Notch target genes (HES1, MYC, DTX1) in T-ALL cells following treatment with **SAHM1**.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Materials:

- T-ALL cell lines (e.g., KOPT-K1)
- **SAHM1** (resuspended in DMSO)
- TRIzol or similar RNA extraction reagent
- Reverse transcription kit
- SYBR Green qPCR master mix
- qRT-PCR primers for target and housekeeping genes (e.g., GAPDH, ACTB)
- Real-time PCR instrument

Primer Sequences (Human):

Gene	Forward Primer (5' to 3')	Reverse Primer (5' to 3')
HES1	TGTCAACACGACACCGGATA AA	CCATAATAGGCTTTGATGAC TTTCTG
MYC	TTCGGGTAGTGGAACCA G	AGCAGCTCGAATTTCTTCCA G
DTX1	GGACGCAGACAGTTTCCTT C	GTTGGCTGAGTCGTAGCATT
GAPDH	TCCTCTGACTTCAACAGCGA CA	GTGGTCGTTGAGGGCAATG

Protocol:



- Cell Treatment: Treat T-ALL cells with **SAHM1** (e.g., 20  $\mu$ M) or vehicle control for 24 hours.
- RNA Extraction: Isolate total RNA from the cells using TRIzol according to the manufacturer's protocol.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qRT-PCR: Perform qRT-PCR using SYBR Green master mix and gene-specific primers. A typical thermal cycling profile is: 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds.
- Data Analysis: Calculate the relative gene expression using the  $\Delta\Delta C_t$  method, normalizing to a housekeeping gene.

## Co-Immunoprecipitation (Co-IP) of the NICD-MAML-RBPj Complex

This protocol is designed to demonstrate the disruption of the interaction between ICN and MAML1 by **SAHM1**.[\[23\]](#)[\[24\]](#)[\[25\]](#)

Materials:

- T-ALL cells with activated Notch signaling
- **SAHM1**
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Antibody against MAML1 or ICN for immunoprecipitation
- Protein A/G agarose beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- SDS-PAGE gels and Western blotting reagents
- Antibodies for Western blotting (anti-MAML1 and anti-ICN)

#### Protocol:

- Cell Treatment: Treat T-ALL cells with **SAHM1** or vehicle control.
- Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
- Immunoprecipitation: Incubate the cell lysate with an antibody against MAML1 (or ICN) overnight at 4°C. Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
- Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding.
- Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both MAML1 and ICN to detect the co-immunoprecipitated protein. A reduced ICN signal in the **SAHM1**-treated sample when immunoprecipitating with anti-MAML1 indicates disruption of the interaction.

## Flow Cytometry for Immune Cell Profiling in a Mouse Asthma Model

This protocol outlines the analysis of bronchoalveolar lavage (BAL) fluid from a house dust mite (HDM)-induced asthma model in mice treated with **SAHM1**.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

#### Materials:

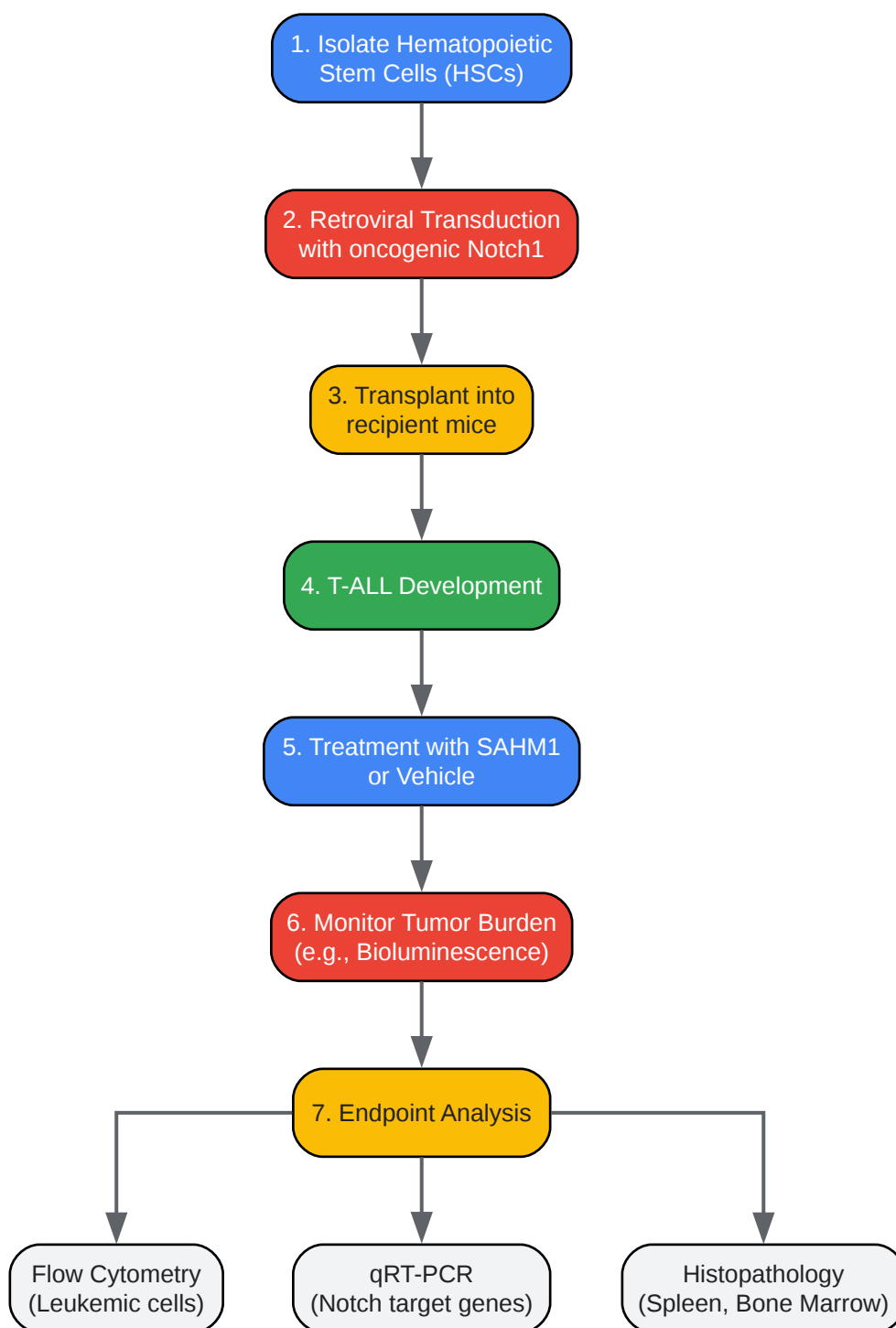
- BAL fluid from mice
- Red blood cell lysis buffer
- FACS buffer (PBS with 2% FBS)
- Fc block (anti-CD16/32)

- Fluorochrome-conjugated antibodies against mouse immune cell markers (e.g., CD45, Siglec-F, CD11c, CD3, CD4, CD8, B220, Ly6G)
- Flow cytometer

Protocol:

- BAL Fluid Collection: Collect BAL fluid from mice by flushing the lungs with PBS.
- Cell Preparation: Centrifuge the BAL fluid to pellet the cells. If necessary, lyse red blood cells. Resuspend the cells in FACS buffer.
- Fc Block: Block Fc receptors by incubating the cells with anti-CD16/32.
- Antibody Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers to identify different immune cell populations (e.g., eosinophils: CD45+ Siglec-F+, T cells: CD45+ CD3+).
- Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
- Data Analysis: Analyze the data using flow cytometry software to quantify the different immune cell populations.

The following diagram illustrates a typical experimental workflow for evaluating **SAHM1** in a mouse model of T-ALL:



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